

NFV CYP inhibition profile comparison other PIs

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Compound Focus: Nelfinavir Mesylate

CAS No.: 159989-65-8

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CYP Inhibition Profile of Nelfinavir

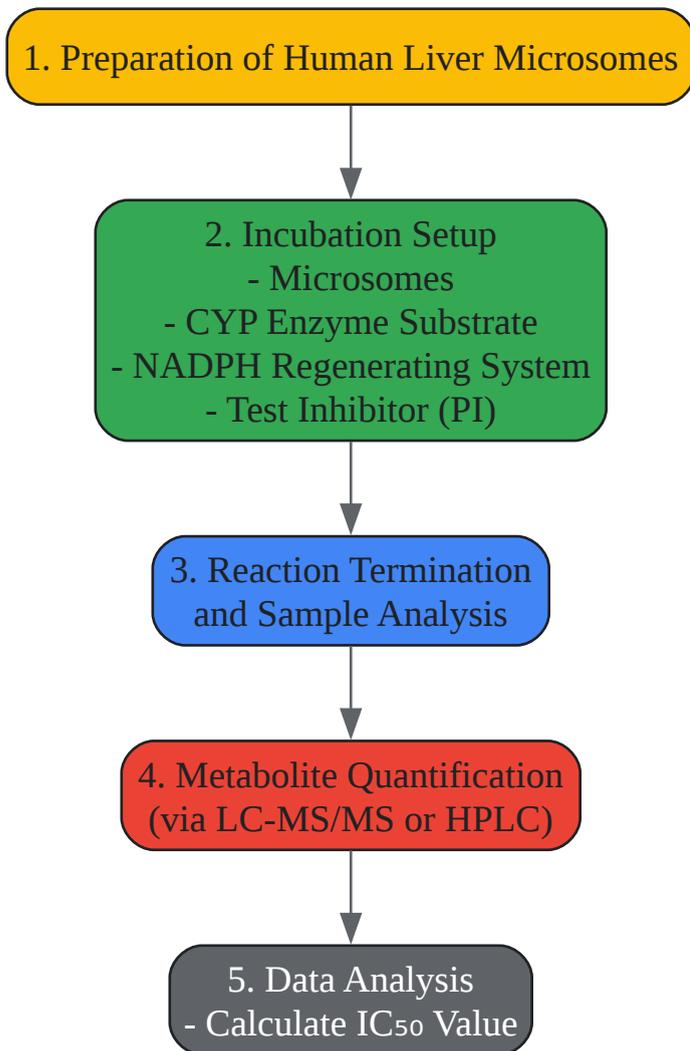
Nelfinavir is an inhibitor of the CYP3A4 enzyme. The quantitative data on its inhibition potency is summarized in the table below.

Protease Inhibitor	CYP Enzyme Inhibition	Reported IC ₅₀ (μM)	Inhibition Potency Classification
Nelfinavir (NFV)	CYP3A4	0.30 - 1.90 [1]	Intermediate/Weak [1]
Ritonavir (RTV)	CYP3A4, CYP2D6	0.015 [1]	Strong [1]
Cobicistat (COBI)	CYP3A4, CYP2D6	0.036 [1]	Strong [1]
Fosamprenavir (FPV)	CYP3A4	0.38 [1]	Intermediate [1]
Indinavir (IDV)	CYP3A4	0.40 - 0.90 [1]	Intermediate [1]
Tipranavir (TPV)	CYP3A4, CYP2D6 (weak)	Information missing	Strong (when combined with RTV) [1]
Atazanavir (ATV)	CYP3A4, CYP2C8 (weak)	Information missing	Information missing

Protease Inhibitor	CYP Enzyme Inhibition	Reported IC ₅₀ (μM)	Inhibition Potency Classification
Darunavir (DRV)	CYP3A4	Information missing	Information missing
Lopinavir (LPV)	CYP3A4 (weak)	Information missing	Information missing
Saquinavir (SQV)	CYP3A4	Information missing	Information missing

Experimental Data and Methodology

The provided IC₅₀ values for several PIs, including Nelfinavir, were determined using **human liver microsomes** [1]. Below is a generalized workflow for this common experimental approach.



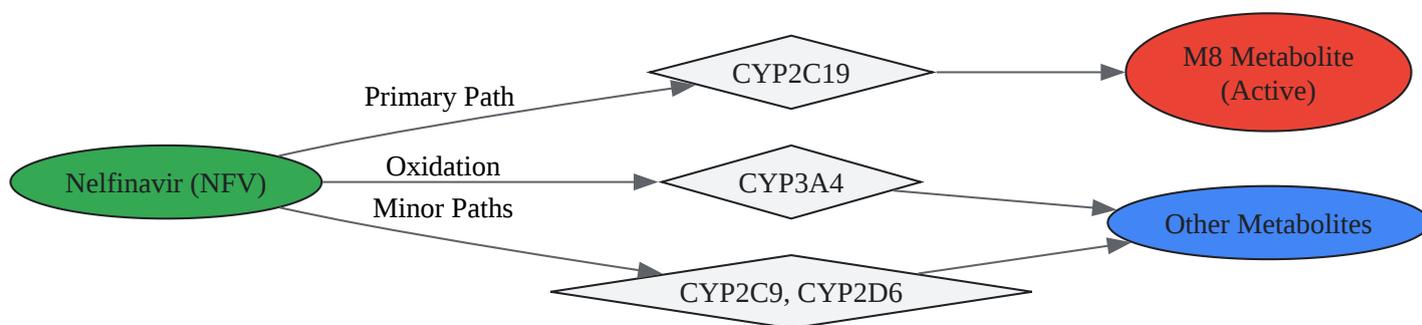
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Diagram Title: CYP Inhibition Assay Workflow

- **Method Principle:** This assay evaluates a drug's ability to inhibit a specific CYP enzyme by measuring its effect on the rate at which the enzyme metabolizes a known substrate [1].
- **Key Steps:** Human liver microsomes (which contain CYP enzymes) are incubated with a substrate compound and the inhibitor drug. The reaction is initiated by adding NADPH, a cofactor essential for CYP enzyme activity. After stopping the reaction, the formation of the substrate's specific metabolite is measured, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or HPLC [1].
- **Data Analysis:** The IC₅₀ value is calculated by determining the concentration of the inhibitor that reduces the enzyme's metabolic activity by 50% compared to a control without the inhibitor. A lower IC₅₀ indicates a more potent inhibitor [1].

Nelfinavir's Metabolic Pathway

Nelfinavir's own metabolism involves multiple CYP pathways, which is relevant to understanding its drug-drug interaction profile. The following diagram illustrates its primary metabolic routes.



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Diagram Title: Primary Metabolism Pathways of Nelfinavir

Nelfinavir is primarily metabolized by **CYP3A4** and **CYP2C19**, with minor contributions from CYP2C9 and CYP2D6 [2]. A key metabolic pathway is the formation of its active metabolite, M8, which is predominantly catalyzed by **CYP2C19** [2]. The M8 metabolite is subsequently metabolized by CYP3A4 [2].

Key Implications for Professionals

- **DDI Risk Profile:** Nelfinavir's role as a CYP3A4 inhibitor means it can increase the plasma concentrations of co-administered drugs that are metabolized by this pathway, potentially leading to toxicity [1]. Its own complex metabolism makes it susceptible to interactions with other CYP inhibitors or inducers.
- **Comparison with Pharmacoenhancers:** Unlike strong inhibitors like Ritonavir and Cobicistat, which are used specifically to boost other PIs, Nelfinavir's intermediate inhibition potency is typically considered in the context of its own therapeutic use and side effect profile [1].

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References

1. Pharmacokinetics and pharmacodynamics of cytochrome ... [pmc.ncbi.nlm.nih.gov]
2. Pharmacokinetics, food intake requirements and tolerability ... [pmc.ncbi.nlm.nih.gov]

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